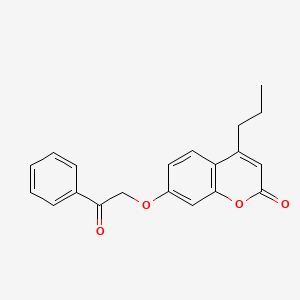

7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves strategies that allow for the introduction of various substituents around the chromen-2-one core to modulate the compound's properties. Methods like the Pechmann condensation reaction and modifications thereof are common for synthesizing these compounds. While specific details on the synthesis of "7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one" are not directly available, analogous processes are utilized in the synthesis of similar chromen-2-one derivatives, emphasizing the versatility and adaptability of synthetic methods in targeting specific molecular architectures (Brahmachari & Nayek, 2017).

Molecular Structure Analysis

Molecular structure analysis of chromen-2-one derivatives reveals significant insights into their conformational preferences, electronic distribution, and potential interaction sites for binding with biological targets. X-ray crystallography provides a direct method for determining the solid-state structure of these compounds, highlighting the importance of the chromen-2-one core's planarity and the spatial orientation of substituents, which are crucial for biological activity (Caracelli et al., 2015).

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally related to 7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one exhibit significant antimicrobial activity. A study by Mandala et al. (2013) synthesized a series of novel chromen-2-one derivatives, showing considerable antibacterial and antifungal activities, validated through both experimental assays and molecular docking studies (Mandala et al., 2013).

Synthetic Procedures for Chromenone Derivatives

A practical and efficient synthetic procedure for novel chromeno[3,2-d]oxazoles has been developed, showcasing the versatility of chromen-2-one scaffolds in generating diverse chemical entities. This method proceeds efficiently in green solvents, highlighting the compound's role in facilitating sustainable chemical syntheses (Zamani et al., 2019).

Biological Activities of Hydroxy-Chromenones

Another study outlined the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides, exploring their antimicrobial and antioxidant activities. This research underscores the potential of chromen-2-one derivatives in developing new therapeutic agents (Hatzade et al., 2008).

Material Science Applications

In the realm of materials science, chromen-2-one derivatives have been utilized in creating novel dental composites and improving organic light-emitting diodes (OLEDs). For instance, Pereira et al. (2002) examined the polymerization of Bis-GMA with chromen-2-one derivatives, enhancing properties relevant to dental applications (Pereira et al., 2002). Similarly, Chen and Liu (2007) demonstrated the use of a chromen-2-one-based compound in enhancing the efficiency and brightness of OLEDs (Chen & Liu, 2007).

properties

IUPAC Name |

7-phenacyloxy-4-propylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-2-6-15-11-20(22)24-19-12-16(9-10-17(15)19)23-13-18(21)14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAYCAOJDZXWSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5517260.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5517261.png)

![(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)

![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)

![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)

![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)

![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)

![3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)

![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)